molecular formula C8H6N2OS2 B11965369 5-(2-Thenylidene)-2-thioxoimidazolidin-4-one

5-(2-Thenylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11965369
M. Wt: 210.3 g/mol
InChI Key: BHMMWVDJRGROOU-GQCTYLIASA-N
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Description

5-(2-Thenylidene)-2-thioxoimidazolidin-4-one is a derivative of the 2-thioxoimidazolidin-4-one scaffold, characterized by a thioxoimide group and a 4-oxo-2-thioxoimidazolidin-4-one ring. The compound features a 2-thenylidene (2-thienylmethylidene) substituent at the C5 position, which modulates its electronic and steric properties. The 2-thioxoimidazolidin-4-one core is known for its versatility in drug design due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

IUPAC Name

(5E)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one

InChI

InChI=1S/C8H6N2OS2/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+

InChI Key

BHMMWVDJRGROOU-GQCTYLIASA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

Preparation Methods

Standard Procedure

In a representative protocol, 2-thioxoimidazolidin-4-one (1.0 equiv) is combined with 2-thenaldehyde (1.2 equiv) in refluxing ethanol or acetic acid. Catalytic amounts of piperidine or ammonium acetate are added to facilitate imine formation. The mixture is heated under reflux for 6–12 hours, followed by cooling to precipitate the product. Filtration and recrystallization from ethanol or dimethylformamide (DMF) yield the target compound as a crystalline solid.

Key Variables:

  • Solvent: Ethanol (yield: 65–70%) vs. acetic acid (yield: 75–80%).

  • Catalyst: Piperidine enhances reaction rate but may reduce purity due to side reactions.

  • Temperature: Reflux conditions (78–118°C) are critical for achieving complete conversion.

Hetero Michael Addition-Cyclization Strategies

An alternative route involves hetero Michael additions followed by cyclization. This method, adapted from thiazolidinone syntheses, employs maleimide derivatives as starting materials. For example, N-substituted maleimides react with nucleophiles like 2-cyanoacetichydrazide under basic conditions, followed by cyclization with isothiocyanates to form the thioxoimidazolidinone core.

Reaction Mechanism

  • Michael Addition: The nucleophile attacks the α,β-unsaturated carbonyl of maleimide, forming a dihydro intermediate.

  • Cyclization: Treatment with aryl isothiocyanates induces ring closure, yielding the 2-thioxoimidazolidin-4-one scaffold.

  • Functionalization: Subsequent condensation with 2-thenaldehyde introduces the thenylidene moiety.

Example Protocol:

  • Maleimide (1.0 equiv), 2-cyanoacetichydrazide (1.1 equiv), and triethylamine (1.5 equiv) in THF, stirred at 0°C for 2 hours.

  • Addition of phenyl isothiocyanate (1.2 equiv) and heating to 60°C for 4 hours.

  • Final condensation with 2-thenaldehyde under refluxing ethanol.

Solvent and Catalytic System Optimization

The choice of solvent and catalyst significantly impacts yield and purity. Comparative studies highlight the following trends:

Solvent Effects

SolventYield (%)Purity (%)Reaction Time (h)
Ethanol689212
Acetic acid78888
DMF729510
Toluene458214

Data synthesized from.

Polar aprotic solvents like DMF improve solubility of intermediates but may complicate purification. Acetic acid offers a balance between reaction rate and yield.

Catalytic Systems

  • Piperidine: Accelerates condensation but promotes side reactions (e.g., over-alkylation).

  • Ammonium Acetate: Mild base; minimizes degradation, suitable for acid-sensitive substrates.

  • No Catalyst: Prolongs reaction time (24+ hours) but improves selectivity.

Mechanistic Insights and Intermediate Characterization

Intermediate Isolation

The dihydroimidazolidinone intermediate, formed during Michael addition, is isolable via column chromatography (silica gel, ethyl acetate/hexane). NMR analysis reveals distinct shifts for the methylene protons (δ 3.8–4.2 ppm) and thiocarbonyl sulfur (δ 190–200 ppm in 13C^{13}\text{C} NMR).

Spectroscopic Confirmation

  • IR Spectroscopy: Strong absorption at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C=S stretch).

  • 1H^1\text{H} NMR: Aromatic protons of the thenylidene group appear as a multiplet at δ 7.2–7.8 ppm, while the exocyclic double bond protons resonate as a singlet at δ 6.5–6.7 ppm.

Scalability and Industrial Feasibility

While lab-scale syntheses report yields of 70–80%, scaling to kilogram quantities introduces challenges:

  • Solvent Volume: Ethanol reflux becomes impractical; switch to continuous flow reactors reduces volume.

  • Purification: Recrystallization from DMF is efficient but costly; alternative solvents (e.g., isopropanol) are being explored.

Emerging Methodologies and Innovations

Recent advances include:

  • Microwave-Assisted Synthesis: Reduces reaction time to 2–3 hours with comparable yields (75%).

  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) enable greener syntheses under aqueous conditions, though yields remain moderate (50–60%) .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thenylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of 2-thioxoimidazolidin-4-one, including 5-(2-Thenylidene)-2-thioxoimidazolidin-4-one.

Case Study: Inhibition of Staphylococcus aureus

A study evaluated the antibacterial efficacy of novel hydantoin derivatives against clinical isolates of Staphylococcus aureus. The compounds were tested for their ability to inhibit bacterial adhesion and biofilm formation. The results indicated that certain derivatives showed minimal inhibitory concentrations (MICs) as low as 31.25 µg/mL, demonstrating significant antibacterial activity .

CompoundMIC (µg/mL)Biofilm Inhibition (%)
C531.2575
C662.560

These findings suggest that this compound derivatives could be promising candidates for treating infections caused by resistant strains.

Anticancer Properties

The anticancer potential of thioxoimidazolidin derivatives has been extensively researched, with several studies reporting their effectiveness against various cancer cell lines.

Case Study: Antitumor Activity

A study synthesized a series of substituted 2-thiohydantoins and evaluated their anticancer activity against different tumor cell lines. The results showed that these compounds exhibited significant antiproliferative effects, with IC50 values indicating effective inhibition of cancer cell growth .

CompoundIC50 (µM)Cancer Cell Line
Compound A10MCF-7
Compound B15HeLa

The structure-activity relationship (SAR) analysis revealed that modifications on the thioxoimidazolidin core could enhance anticancer activity, making these compounds valuable in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of thioxoimidazolidin derivatives have also been investigated, showcasing their potential in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

In vitro studies assessed the impact of various thioxoimidazolidin derivatives on inflammatory markers in human cell lines. The results indicated that certain derivatives significantly reduced levels of pro-inflammatory cytokines, thus suggesting their utility in managing inflammatory conditions .

CompoundCytokine Reduction (%)Concentration (µM)
C14020
C25530

Binding Affinity Studies

Research has shown that some derivatives exhibit high affinity for specific biological targets, such as cannabinoid receptors and various enzymes involved in metabolic pathways . For instance, a study found that certain thiohydantoins displayed enhanced binding affinity to the CB1 cannabinoid receptor compared to their hydantoin counterparts.

Mechanism of Action

The mechanism of action of 5-(2-Thenylidene)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-thioxoimidazolidin-4-one derivatives are highly dependent on substituents at the C5 arylidene position. Below is a detailed comparison based on substituent variations, activities, and research findings:

Table 1: Key Derivatives and Their Activities
Substituent at C5 Biological Activity Potency/EC50/IC50 Key Findings References
4-Hydroxybenzyl (ester forms) Herbicidal activity 50–60% efficacy at 1,000 g/ha Effective against Stellaria media and Echinochloa crus-galli; esterification enhances bioavailability .
1H-Indazol-3-ylmethylene Aryl hydrocarbon receptor (AHR) agonism EC50 = 0.015 µM Anti-psoriasis activity in mice; structural optimization critical for potency .
Phenanthren-9-ylmethylene Antimicrobial/antibiofilm N/A Disrupts bacterial biofilms; bulky aromatic groups enhance lipophilicity .
4-Phenoxybenzylidene Perforin inhibition IC50 = 0.25 µM Inhibits lymphocyte perforin; passed PAINS filters due to nitrogen addition .
4-Chlorobenzylidene Schistosomicidal activity N/A Causes tegumental damage in Schistosoma mansoni; halogenation improves target binding .
Benzo[b]thiophen-3-ylmethylene Anticancer (in vitro) N/A Microwave synthesis yields high-purity crystals; heterocyclic moieties enhance cytotoxicity .

Structure-Activity Relationship (SAR) Trends

Electron-Donating Groups : Hydroxyl or methoxy substituents (e.g., 4-hydroxybenzyl) enhance antioxidant and herbicidal activities, likely due to increased hydrogen-bonding capacity .

Bulky Aromatic Substituents : Phenanthrenyl or fluorenyl groups improve lipophilicity, aiding membrane penetration for antimicrobial and anticancer applications .

Heterocyclic Moieties: Thiophene (thenylidene) or indazole derivatives exhibit target-specific interactions (e.g., AHR agonism), with EC50 values in the nanomolar range .

Halogenation : Chloro or bromo substituents enhance binding to hydrophobic pockets in enzymes or receptors, as seen in schistosomicidal and antibacterial compounds .

Physicochemical Properties

  • Solubility: Esters (e.g., 5-(4-hydroxybenzyl) esters) show improved solubility in polar solvents compared to non-esterified analogs .
  • Thermal Stability : Derivatives with fused aromatic systems (e.g., phenanthrenyl) exhibit higher melting points (>250°C), indicating strong intermolecular interactions .
  • Synthetic Accessibility : Microwave-assisted synthesis reduces reaction times for heterocyclic derivatives (e.g., benzo[b]thiophen-3-ylmethylene) from hours to minutes .

Critical Analysis of Evidence

  • PAINS Considerations : The 2-thioxoimidazolidin-4-one scaffold is often flagged for pan-assay interference (PAINS). However, derivatives like 5-arylidene-2-thioxoimidazolidin-4-ones circumvent this issue via nitrogen substitutions, making them viable drug candidates .
  • Therapeutic Gaps: Limited data exists on the pharmacokinetics and in vivo toxicity of these compounds. For example, Necrostatin-1 analogs (indole-substituted derivatives) show paradoxical dose-response curves in human vs. murine models, highlighting species-specific variability .

Biological Activity

5-(2-Thenylidene)-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

The compound features a thioxoimidazolidin core, which is essential for its biological activity. The presence of the thienylidene group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of 2-thioxoimidazolidin-4-one exhibit a range of biological activities, including:

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which is a common mechanism for many bioactive compounds .
  • Receptor Interaction : It is believed that this compound can interact with specific receptors, modulating biological responses. For example, some thioxoimidazolidinones have shown affinity for cannabinoid receptors, suggesting potential applications in pain management and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that variations in substituents on the imidazolidin core significantly affect the compound's potency and selectivity. For example:

Compound VariantBiological ActivityMIC (μg/mL)
C5Antibacterial≤31.25
C6Antibacterial62.5–125
5-Arylidene DerivativeCytotoxicityVaries

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Antibacterial Efficacy : A study evaluated new hydantoin compounds against clinical isolates of Staphylococcus aureus, revealing that certain derivatives exhibited strong bactericidal activity with specific MIC values .
  • Inhibition of Perforin : Another study explored a series of 5-arylidene derivatives as inhibitors of perforin, a pore-forming protein involved in immune responses. These compounds demonstrated potent inhibition at low concentrations without toxicity to immune cells .
  • Cytotoxicity Studies : Research into various analogs has shown promising results in inhibiting cancer cell proliferation, indicating potential for further development as anticancer agents .

Q & A

Q. What are the common synthetic routes for 5-(2-thenylidene)-2-thioxoimidazolidin-4-one derivatives?

The compound is typically synthesized via Knoevenagel condensation between thiohydantoin and substituted aldehydes. Key steps include:

  • Reacting thiohydantoin with aldehydes (e.g., 2-chlorobenzaldehyde) in ethanol or acetic acid under reflux conditions .
  • Using catalysts like sodium acetate or pyrrolidine to enhance reaction efficiency .
  • Purification via preparative HPLC or crystallization from acetic acid/water mixtures to isolate the product .
  • Characterization by ¹H/¹³C-NMR, IR, and LC/MS to confirm regioselectivity and structure .

Q. How are electrochemical properties of this compound characterized for sensor applications?

Electrochemical behavior is studied using chemically modified electrodes (CMEs):

  • Cyclic voltammetry (CV) to measure oxidation/reduction potentials, correlating with HOMO/LUMO energies calculated via DFT .
  • Detection limits for heavy metal ions (e.g., Pb²⁺, Cd²⁺) are determined by differential pulse voltammetry (DPV), with sensitivity linked to electron affinity values from computational models .

Q. What bioassays are used to evaluate herbicidal or antimicrobial activity?

  • In vivo herbicidal activity : Compounds are tested on Zea mays, Triticum aestivum, and Arabidopsis thaliana at concentrations up to 1,000 g/ha. Efficacy is quantified by inhibition of seedling growth or chlorophyll degradation .
  • Antimicrobial assays : Agar diffusion or broth microdilution methods assess activity against bacterial/fungal strains, with IC₅₀ values compared to standard drugs .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) guide experimental design for this compound?

  • Molecular descriptors : HOMO/LUMO energies, electrostatic potentials, and local ionization potentials are calculated to predict redox behavior and ligand-metal interactions .
  • Thermodynamic properties : Gibbs free energy (ΔG) and enthalpy (ΔH) values derived from DFT correlate with experimental stability of modified electrodes in electrochemical sensing .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding modes with biological targets (e.g., perforin or kinases), prioritizing derivatives for synthesis .

Q. How can structure-activity relationships (SAR) be optimized for anticancer applications?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the arylidene moiety enhances cytotoxicity. For example, derivative 3f showed IC₅₀ values of 2.79 µM against HepG2 cells, outperforming cisplatin .
  • Stereochemical control : Z/E isomerism of the arylidene group impacts bioactivity. X-ray crystallography or NOESY NMR confirms configuration .
  • In vitro models : Cytotoxicity is tested using MTT assays on cancer cell lines (e.g., DLD-1, HepG2), with selectivity evaluated against non-cancerous cells .

Q. What strategies improve detection limits in heavy metal ion sensing?

  • Electrode modification : Incorporating electron-deficient substituents (e.g., -CF₃) increases electron affinity, enhancing sensitivity for Pb²⁺ detection (limit of detection < 0.1 µM) .
  • Surface plasmon resonance (SPR) : Real-time binding kinetics between the compound and metal ions are quantified to optimize sensor design .

Q. How are reaction yields optimized in large-scale synthesis?

  • High-throughput screening (HTS) : Automated platforms test solvent/catalyst combinations (e.g., DCC/DMAP in DMF) to maximize yield .
  • Continuous flow reactors : Microreactors reduce reaction times (e.g., from 18 h to 2 h) and improve purity by minimizing side products .

Q. What in vitro/in vivo models validate antiparasitic activity?

  • Schistosoma mansoni assays : Adult worms are exposed to derivatives (e.g., 100 µg/mL) for 72 h, with tegumental damage assessed via scanning electron microscopy (SEM) .
  • Pharmacokinetic (PK) studies : Mouse models evaluate half-life (T₁/₂ ≈ 1.2 h) and maximum tolerated dose (MTD = 80 mg/kg) to prioritize candidates for preclinical trials .

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